N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 886124-31-8
VCID: VC21367007
InChI: InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)13-9-11(6-2)7-8-12(13)17-4/h7-10,14H,5-6H2,1-4H3
SMILES: CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC
Molecular Formula: C13H21NO3S
Molecular Weight: 271.38g/mol

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide

CAS No.: 886124-31-8

Cat. No.: VC21367007

Molecular Formula: C13H21NO3S

Molecular Weight: 271.38g/mol

* For research use only. Not for human or veterinary use.

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide - 886124-31-8

Specification

CAS No. 886124-31-8
Molecular Formula C13H21NO3S
Molecular Weight 271.38g/mol
IUPAC Name N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)13-9-11(6-2)7-8-12(13)17-4/h7-10,14H,5-6H2,1-4H3
Standard InChI Key KVCOWSUJEKBVMH-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC
Canonical SMILES CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC

Introduction

Chemical Structure and Properties

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide (CAS: 886124-31-8) is characterized by a molecular formula of C₁₃H₂₁NO₃S and a molecular weight of approximately 271.38 g/mol. The compound features a benzene ring with three key substituents: a methoxy group at the 2-position, an ethyl group at the 5-position, and a sulfonamide group connected to a butan-2-yl moiety. This specific substitution pattern contributes to the compound's unique chemical and biological properties.

The structural complexity of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is further characterized by its sulfonamide group, which contains a sulfur atom doubly bonded to two oxygen atoms and connected to a nitrogen atom, which is in turn bonded to a butan-2-yl group. The presence of both lipophilic groups (butan-2-yl, ethyl) and polar functionalities (sulfonamide, methoxy) gives this compound an amphiphilic character that influences its solubility, bioavailability, and interaction with biological systems.

Physical and Chemical Characteristics

The compound exists as a solid at room temperature and exhibits specific chemical identifiers that facilitate its recognition and analysis in laboratory settings:

PropertyIdentifier
IUPAC NameN-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide
InChIInChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)13-9-11(6-2)7-8-12(13)17-4/h7-10,14H,5-6H2,1-4H3
InChI KeyKVCOWSUJEKBVMH-UHFFFAOYSA-N
Canonical SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC
Molecular FormulaC13H21NO3S
Molecular Weight271.38 g/mol

These identifiers are crucial for database searches and for ensuring the correct identification of the compound in scientific literature and research applications.

Synthesis Methods

Synthetic Routes

The synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide typically involves a multi-step process. The general approach begins with the preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride, which is then reacted with butan-2-amine under controlled conditions to yield the desired product. This reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production. These industrial methods typically focus on minimizing waste, reducing energy consumption, and ensuring reproducible product quality.

The synthesis can be compared to general sulfonamide synthesis procedures as described in recent literature. For example, a simplified synthetic approach involving sulfonylation followed by amino group alkylation has been used to produce new aminothiazole derivatives, which share similar reaction principles . This approach could potentially be adapted for the synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide with appropriate modifications.

Chemical Reactivity

Types of Reactions

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions that primarily involve its functional groups:

Oxidation: The compound can be oxidized to form sulfonic acids through reactions with strong oxidizing agents.

Reduction: Reduction reactions can convert the sulfonamide group to an amine using appropriate reducing agents.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, allowing for the creation of diverse derivatives.

Common Reagents and Conditions

The reactivity of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is influenced by the reagents and conditions used in various reactions:

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAqueous or organic solvent, controlled temperature
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions, inert atmosphere
SubstitutionHalogens, NucleophilesVaries based on desired substitution

These reaction conditions must be carefully controlled to achieve selective transformations and avoid unwanted side reactions.

Major Products Formed

The chemical reactions of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide yield various products depending on the specific reaction conditions:

Oxidation products: Primarily sulfonic acids and derivatives with oxidized alkyl groups.

Reduction products: Amines and compounds with reduced functional groups.

Substitution products: Various substituted derivatives, with the specific product depending on the reagents used.

Mechanism of Action

The biological activity of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is likely mediated through specific molecular mechanisms. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme's active site. This inhibition can disrupt various biochemical pathways, leading to the compound's observed biological effects.

Molecular docking studies with similar sulfonamide compounds have provided insights into their binding interactions with target proteins. Studies have demonstrated that certain sulfonamide derivatives can bind effectively to the VEGFR2 kinase receptor, which plays a crucial role in tumor angiogenesis:

Compound CodeVEGFR2 IC₅₀ (μM)
2a0.0741
2b0.0593
2c0.0528
Sorafenib (reference)0.0643

These results indicate that properly designed sulfonamide compounds can effectively inhibit kinase targets, with some derivatives showing superior activity compared to established drugs like sorafenib. Similar mechanisms may contribute to the potential biological activities of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide.

Structure-Activity Relationship

Key Structural Features

The biological activity of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is influenced by several key structural features:

Comparison with Similar Compounds

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Comparisons with structurally similar compounds provide insights into the effects of specific structural modifications:

CompoundStructural DifferencePotential Impact on Activity
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamideReference compoundBaseline activity
N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamideDifferent position of methoxy and ethyl groupsAltered binding affinity to target enzymes
N-(sec-butyl)-4-methoxybenzenesulfonamideLacks ethyl groupReduced lipophilicity, potentially different biological profile
N-(sec-butyl)-3-ethylbenzenesulfonamideLacks methoxy groupAltered electronic properties, potentially different enzyme interactions

These comparisons highlight how subtle structural changes can significantly impact the biological activity of sulfonamide compounds.

Research Applications

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has several potential applications in scientific research:

Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules, providing a valuable building block for chemical research.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making it relevant for biological research aimed at understanding structure-activity relationships.

Medicine: The compound is being explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics targeting various diseases.

Industry: It has applications in the production of specialty chemicals and materials, contributing to advances in industrial chemistry and materials science.

Future Research Directions

Future research on N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide may focus on several promising areas:

  • Detailed structure-activity relationship studies to optimize biological activity and minimize potential side effects.

  • Investigation of specific molecular targets and binding mechanisms to better understand the compound's mode of action.

  • Development of improved synthetic routes with higher yields and purity, potentially adapting methods similar to those used for aminothiazole derivatives .

  • Exploration of novel applications beyond traditional medicinal chemistry, such as in materials science or as components of molecular sensors.

The continued study of this compound and its derivatives will likely contribute to advances in medicinal chemistry, particularly in the development of new therapeutic agents for conditions such as bacterial infections, inflammatory diseases, and cancer.

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